molecular formula C10H7F2NO B13117976 6-(Difluoromethyl)quinolin-8-ol

6-(Difluoromethyl)quinolin-8-ol

Cat. No.: B13117976
M. Wt: 195.16 g/mol
InChI Key: HOBGDJWMTXITSQ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)quinolin-8-ol is a fluorinated quinoline derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and a hydroxyl (-OH) group at the 8-position. Quinoline derivatives are renowned for their versatility in medicinal chemistry, with applications in antimicrobial, anticancer, and antimalarial research . The incorporation of fluorine atoms or fluorinated groups (e.g., -CF₂H) enhances lipophilicity, metabolic stability, and bioavailability, making these compounds attractive for drug development .

The structural uniqueness of 6-(Difluoromethyl)quinolin-8-ol lies in the combination of its electron-withdrawing difluoromethyl group and the hydroxyl group, which may facilitate hydrogen bonding and metal coordination. These features are critical for interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6-(difluoromethyl)quinolin-8-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-4-6-2-1-3-13-9(6)8(14)5-7/h1-5,10,14H

InChI Key

HOBGDJWMTXITSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .

Industrial Production Methods: Industrial production methods often involve the use of cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)quinolin-8-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit unique chemical and biological properties .

Scientific Research Applications

6-(Difluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of 6-(Difluoromethyl)quinolin-8-ol with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Applications References
6-(Difluoromethyl)quinolin-8-ol -CF₂H (C6), -OH (C8) 195.18* Enhanced lipophilicity; potential for H-bonding and metal coordination Antimicrobial, anticancer (hypothesized)
8-(Difluoromethyl)quinolin-6-amine -CF₂H (C8), -NH₂ (C6) 194.18 Amino group enhances solubility; lacks hydroxyl reactivity Precursor for medicinal chemistry
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol -F (C6), -CF₃ (C8), -OH (C4) 261.15 Higher lipophilicity due to -CF₃; hydroxyl at C4 alters binding affinity Antitubercular activity
6-(4-Fluorophenyl)quinolin-8-ol -C₆H₄F (C6), -OH (C8) 239.24 Bulky aryl substituent; π-π stacking potential Protein-ligand interaction studies
8-Hydroxyquinoline -OH (C8) 145.16 Parent compound; lacks fluorination Metal chelation, antimicrobial

*Calculated based on molecular formula C₁₀H₇F₂NO.

Key Observations:

Positional Effects: Moving the difluoromethyl group from C6 to C8 (as in 8-(Difluoromethyl)quinolin-6-amine) reduces steric hindrance near the hydroxyl group but eliminates its presence, altering reactivity . The trifluoromethyl (-CF₃) group in 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol increases lipophilicity compared to -CF₂H but may reduce metabolic stability due to higher electron withdrawal .

Functional Group Impact: The hydroxyl group at C8 in 6-(Difluoromethyl)quinolin-8-ol enables metal chelation, a property shared with 8-hydroxyquinoline but enhanced by fluorination .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 6-(Difluoromethyl)quinolin-8-ol 8-Hydroxyquinoline 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
LogP (Predicted) 2.8* 1.5 3.4
Water Solubility (mg/mL) ~0.05 0.3 ~0.01
pKa (Hydroxyl) ~9.5 9.9 ~8.7

*Estimated using fragment-based methods.

  • Lipophilicity: The -CF₂H group increases LogP compared to 8-hydroxyquinoline, improving membrane permeability but reducing aqueous solubility .
  • Acidity: The hydroxyl group’s pKa is slightly lower than in non-fluorinated analogues, likely due to electron-withdrawing effects of -CF₂H .

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